4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core with an acetamido group and a thiophen-3-yl substituent, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis and have been utilized extensively in the formation of biologically active compounds .
Mode of Action
It can be inferred that the compound interacts with its targets through the carbonyl and the cyano functions, enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Similar compounds are known to participate in a variety of condensation and substitution reactions .
Result of Action
Similar compounds have been reported to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline derivatives with acetic anhydride under controlled conditions.
Introduction of the Thiophen-3-yl Group: The thiophen-3-yl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final step involves the coupling of the benzamide core with the thiophen-3-yl group under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the acetamido or thiophen-3-yl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
Uniqueness
4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-acetamido-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14(23)22-18-8-6-15(7-9-18)20(24)21-12-16-4-2-3-5-19(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFYYHOQWHDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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